molecular formula C10H10N2O5S B167425 (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid CAS No. 1886-79-9

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid

Katalognummer: B167425
CAS-Nummer: 1886-79-9
Molekulargewicht: 270.26 g/mol
InChI-Schlüssel: XPUWNQCCZQOGTI-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a butenoic acid backbone with a sulfamoylphenyl group attached, making it a versatile molecule for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfamoyl group can mimic certain biological functionalities, making it useful in studying enzyme interactions and protein binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wirkmechanismus

The mechanism of action of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The butenoic acid backbone allows for further chemical modifications, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Crotonic acid: Similar in structure but lacks the sulfamoylphenyl group.

    Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.

    3-Butenoic acid: Similar backbone but different functional groups.

Uniqueness

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and valuable in various applications compared to its simpler counterparts .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves the reaction of 4-aminobenzenesulfonamide with ethyl acetoacetate to form the intermediate (Z)-4-((4-sulfamoylphenyl)amino)-4-oxobut-2-enoic acid, which is then decarboxylated to yield the final product.", "Starting Materials": [ "4-aminobenzenesulfonamide", "ethyl acetoacetate" ], "Reaction": [ "Step 1: React 4-aminobenzenesulfonamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate (Z)-4-((4-sulfamoylphenyl)amino)-4-oxobut-2-enoic acid.", "Step 2: Decarboxylate the intermediate using a decarboxylation agent such as copper powder or Raney nickel to yield the final product, (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid." ] }

CAS-Nummer

1886-79-9

Molekularformel

C10H10N2O5S

Molekulargewicht

270.26 g/mol

IUPAC-Name

(E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid

InChI

InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+

InChI-Schlüssel

XPUWNQCCZQOGTI-AATRIKPKSA-N

Isomerische SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N

SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.